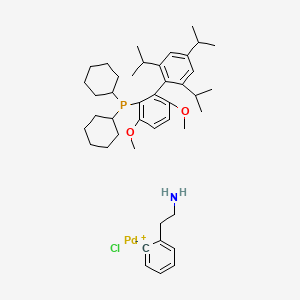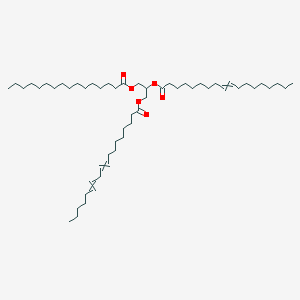
2-diphenylphosphanyl-N,N-di(propan-2-yl)cyclopentane-1-carboxamide;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-diphenylphosphanyl-N,N-di(propan-2-yl)cyclopentane-1-carboxamide;iron(2+) is a complex organometallic compound It features a central iron ion coordinated with a phosphanyl and carboxamide ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-diphenylphosphanyl-N,N-di(propan-2-yl)cyclopentane-1-carboxamide;iron(2+) typically involves the following steps:
Formation of the Ligand: The ligand, 2-diphenylphosphanyl-N,N-di(propan-2-yl)cyclopentane-1-carboxamide, is synthesized through a multi-step process
Coordination with Iron: The ligand is then reacted with an iron(2+) salt, such as iron(2+) chloride, in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and more efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-diphenylphosphanyl-N,N-di(propan-2-yl)cyclopentane-1-carboxamide;iron(2+) can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized to iron(3+), altering the compound’s properties.
Reduction: The compound can be reduced back to iron(2+) from iron(3+).
Substitution: Ligands can be substituted with other phosphanyl or carboxamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various phosphines or amines can be used as substituting agents.
Major Products
Oxidation: The major product is the iron(3+) complex.
Reduction: The major product is the iron(2+) complex.
Substitution: The major products are the substituted phosphanyl or carboxamide complexes.
Applications De Recherche Scientifique
2-diphenylphosphanyl-N,N-di(propan-2-yl)cyclopentane-1-carboxamide;iron(2+) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biological Studies: It is used in the study of iron-containing enzymes and their mechanisms.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism by which 2-diphenylphosphanyl-N,N-di(propan-2-yl)cyclopentane-1-carboxamide;iron(2+) exerts its effects involves the coordination of the iron center with the ligands. This coordination alters the electronic properties of the iron, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as the activation of hydrogen in hydrogenation reactions or the stabilization of reactive intermediates in cross-coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(diphenylphosphino)benzene: Another phosphanyl ligand with similar coordination properties.
2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl: Known for its use in asymmetric catalysis.
Triphenylphosphine: A common ligand in organometallic chemistry.
Uniqueness
2-diphenylphosphanyl-N,N-di(propan-2-yl)cyclopentane-1-carboxamide;iron(2+) is unique due to its specific ligand structure, which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications where other ligands may not perform as well.
Propriétés
IUPAC Name |
2-diphenylphosphanyl-N,N-di(propan-2-yl)cyclopentane-1-carboxamide;iron(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C24H32NOP.Fe/c2*1-18(2)25(19(3)4)24(26)22-16-11-17-23(22)27(20-12-7-5-8-13-20)21-14-9-6-10-15-21;/h2*5-10,12-15,18-19,22-23H,11,16-17H2,1-4H3;/q;;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYREMFDIRRTIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)N(C(C)C)C(=O)C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H64FeN2O2P2+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
818.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[5-(4-Amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13385360.png)
![tert-butyl N-[(E)-[amino-(3-chloro-4-fluorophenyl)methylidene]amino]carbamate](/img/structure/B13385362.png)

![[2-Hydroxy-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate](/img/structure/B13385378.png)

![(3S,4S)-5-[4-(benzyloxy)phenyl]-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid](/img/structure/B13385389.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-3-enoicacid](/img/structure/B13385412.png)
![3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)-[1,2]oxazolo[5,4-c]pyridin-5-amine](/img/structure/B13385420.png)
![4-[[4-(Trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13385432.png)

